molecular formula C17H21N3O2S B2977253 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1448065-46-0

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2977253
CAS No.: 1448065-46-0
M. Wt: 331.43
InChI Key: PYMSUOPSSWJMAZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide ( 1795418-85-7) is a chemical compound with the molecular formula C18H23N3O2S and a molecular weight of 345.46 g/mol. This acetamide derivative features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The structure incorporates a tetrahydro-2H-pyran (oxan-4-yl) group and a benzylsulfanyl moiety, which may influence its physicochemical properties and biomolecular interactions. Pyrazole-containing compounds are of significant interest in pharmaceutical research due to their diverse pharmacological profiles, which can include anti-inflammatory, antimicrobial, and anticancer activities . Furthermore, (1H-pyrazol-4-yl)acetamide derivatives have been identified as a promising class of compounds for drug discovery, exemplified by their investigation as potent antagonists for targets like the P2X7 receptor . The specific research applications and mechanism of action for 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide are yet to be fully characterized, presenting an opportunity for investigative research. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(13-23-12-14-4-2-1-3-5-14)19-15-10-18-20(11-15)16-6-8-22-9-7-16/h1-5,10-11,16H,6-9,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSUOPSSWJMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Introduction of the oxan-4-yl group: This step involves the reaction of the pyrazole intermediate with an oxan-4-yl halide in the presence of a base.

    Attachment of the benzylsulfanyl group: This can be done by reacting the intermediate with benzyl mercaptan under basic conditions.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-benzylated products or reduced functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzylsulfanyl group.

Scientific Research Applications

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements are compared with analogs in Table 1.

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name (CAS or Reference) R Group on Acetamide Pyrazole Substituent Key Structural Differences
Target Compound Benzylsulfanyl 1-(Oxan-4-yl) Bulky sulfur-containing group enhances lipophilicity
2-(2,4-Difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide 2,4-Difluorophenyl 1-(Oxan-4-yl) Electron-withdrawing fluorine atoms increase polarity
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorine 4-Chlorophenyl Chlorine and cyano groups enhance insecticidal activity
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl 1,5-Dimethyl-3-oxo Dichlorophenyl and dihydro-pyrazole influence crystal packing

Key Observations :

  • The oxan-4-yl group on the pyrazole ring is conserved in analogs like the 2,4-difluorophenyl derivative (), suggesting its role in modulating solubility and hydrogen-bonding interactions .
Insecticidal and Agrochemical Potential
  • The 4-chlorophenyl-3-cyano analog () is a precursor to Fipronil, a potent insecticide. The chlorine and cyano groups are critical for binding to GABA receptors in pests .
Enzymatic Inhibition
  • Pyrazole-acetamide derivatives in (e.g., ZINC08993868) inhibit acetylcholinesterase, a target for Alzheimer’s disease. The presence of fluorophenyl or quinazolinone groups in these compounds enhances binding affinity .
  • Inference for Target Compound : The benzylsulfanyl group’s lipophilicity could improve blood-brain barrier penetration, making it a candidate for central nervous system targets .

Physicochemical and Crystallographic Properties

  • Crystal Packing and Hydrogen Bonding :

    • The dichlorophenyl analog () forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, stabilizing its crystal lattice .
    • The target compound’s benzylsulfanyl group may disrupt such dimerization due to steric hindrance, leading to altered melting points or solubility .
  • Thermal Stability :

    • Analogs like the dichlorophenyl derivative () exhibit high melting points (~473–475 K), attributed to strong intermolecular interactions. The target compound’s melting point is likely lower due to reduced hydrogen-bonding capacity .

Biological Activity

2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzylthio group, a tetrahydro-2H-pyran moiety, and a pyrazole ring, which may contribute to its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzylthio Group : This is achieved by reacting benzyl chloride with sodium thiolate under anhydrous conditions.
  • Synthesis of the Pyrazole Ring : The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone.
  • Attachment of the Tetrahydro-2H-pyran-4-yl Group : This step involves the reaction of tetrahydro-2H-pyran-4-ylmethyl chloride with the pyrazole derivative.
  • Formation of the Acetamide Linkage : The final step involves reacting the intermediate with acetic anhydride to form the acetamide linkage.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide. For instance, hybrid compounds derived from similar scaffolds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2.50 to 20 µg/mL, indicating strong efficacy .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Compounds exhibiting high antioxidant activity showed DPPH scavenging percentages between 84.16% and 90.52%, suggesting that similar derivatives may also possess significant antioxidant properties .

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory effects of compounds based on this scaffold, with results indicating substantial HRBC (Human Red Blood Cell) membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests potential therapeutic applications in inflammatory conditions .

The precise mechanism of action for 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Such interactions may lead to inhibition or activation of biological pathways relevant to disease processes.

Comparative Analysis

To further understand the biological activity of this compound, a comparison can be made with other similar compounds within its class:

Compound NameAntimicrobial Activity (MIC, µg/mL)Antioxidant Activity (%)Anti-inflammatory Activity (%)
Compound A588.0090.00
Compound B1085.5092.00
Target Compound 2.50 - 20 84.16 - 90.52 86.70 - 99.25

Study on Benzofuran-Pyrazole Derivatives

A study focused on benzofuran-pyrazole hybrid molecules revealed that certain derivatives exhibited promising antimicrobial and antioxidant activities comparable to established antibiotics like ciprofloxacin . These findings underscore the potential for developing new therapeutic agents based on the structural features found in 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a benzylsulfanyl-acetic acid derivative with a 1-(oxan-4-yl)-1H-pyrazol-4-amine intermediate. A base (e.g., triethylamine) is used to deprotonate the amine, facilitating nucleophilic attack on the activated carbonyl group. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically affect reaction efficiency. For example, polar aprotic solvents enhance reactivity but may require rigorous drying to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : The pyrazole ring protons (δ 7.5–8.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm) are diagnostic. The acetamide NH signal (δ ~10 ppm) confirms successful coupling.
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) validate the acetamide and benzylsulfanyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazole-oxane scaffold .

Q. What preliminary biological screening assays are recommended to explore its bioactivity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole moiety’s known role in binding ATP pockets. Use fluorescence-based or colorimetric readouts (e.g., Bradford assay for protein quantification). Cytotoxicity can be assessed via MTT assays in cancer cell lines, with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is ideal. Challenges include:
  • Disorder in the oxane ring : Apply restraints to thermal parameters during refinement.
  • Hydrogen bonding : Analyze N–H⋯O interactions (R²²(10) motifs) to confirm dimerization trends observed in similar acetamides .
  • Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting .

Q. What strategies optimize the reaction yield when scaling up synthesis, and how do solvent/base pairs influence byproduct formation?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates.
  • Base Selection : Switch from triethylamine to DBU for stronger deprotonation, reducing unreacted starting material.
  • Byproduct Mitigation : Monitor for sulfoxide formation (from benzylsulfanyl oxidation) via TLC; add antioxidants (e.g., BHT) if necessary .

Q. How does the benzylsulfanyl group impact the compound’s pharmacokinetic properties, and what computational methods validate these effects?

  • Methodological Answer :
  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to predict membrane permeability. The benzylsulfanyl group increases logP by ~1.5 units compared to non-sulfanyl analogs.
  • Metabolic Stability : Perform in silico CYP450 metabolism simulations (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., sulfur oxidation) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

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